

# Spectroscopic Analysis Confirms the Structure of 5-Bromoquinolin-8-ol: A Comparative Guide

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## Compound of Interest

Compound Name: **5-Bromoquinolin-8-ol**

Cat. No.: **B075139**

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For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of **5-Bromoquinolin-8-ol**, contrasting its spectral data with that of the well-characterized 8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline to provide a clear framework for structural verification.

This guide presents a summary of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry data in structured tables for straightforward comparison. Detailed experimental protocols for each key spectroscopic technique are also provided to support the reproduction of these results.

## Comparative Spectroscopic Data

The structural elucidation of **5-Bromoquinolin-8-ol** is achieved through the comprehensive analysis of its spectroscopic data and comparison with related, structurally verified compounds. The following tables summarize the key spectral features.

## **$^1\text{H}$ NMR Data Comparison (Predicted/Experimental, 500 MHz, DMSO-d<sub>6</sub>)**

Proton	5-Bromoquinolin-8-ol (Predicted) Chemical Shift (ppm)	8-Hydroxyquinoline (Experimental) Chemical Shift (ppm) [1]	5,7-Dibromo-8-hydroxyquinoline (Experimental) Chemical Shift (ppm) [2]
H-2	~8.9	8.78	8.98
H-3	~7.7	7.43	7.77
H-4	~8.5	8.30	8.46
H-6	~7.8	7.45	-
H-7	~7.1	7.19	7.85 (s)
OH	-	-	3.37 (s)

Note: Predicted data for **5-Bromoquinolin-8-ol** is based on computational models and may vary slightly from experimental values.

## **<sup>13</sup>C NMR Data Comparison (Predicted/Experimental, 125 MHz, DMSO-d<sub>6</sub>)**

Carbon	5-Bromoquinolin-8-ol (Predicted) Chemical Shift (ppm)	8-Hydroxyquinoline (Experimental) Chemical Shift (ppm)	5,7-Dibromo-8-hydroxyquinoline (Experimental) Chemical Shift (ppm)[3]
C-2	~150	148.9	149.7
C-3	~123	122.5	123.0
C-4	~137	136.2	136.9
C-4a	~128	128.5	-
C-5	~115	128.9	134.1
C-6	~130	117.9	-
C-7	~113	111.3	110.3
C-8	~154	153.8	148.9
C-8a	~140	138.9	138.6

Note: Predicted data for **5-Bromoquinolin-8-ol** is based on computational models and may vary slightly from experimental values. Experimental data for 8-Hydroxyquinoline is from various sources and may have been acquired in different solvents.

## FT-IR Data Comparison (KBr Pellet, $\text{cm}^{-1}$ )

Functional Group	5-Bromoquinolin-8-ol (Expected) Wavenumber (cm <sup>-1</sup> )	8-Hydroxyquinoline (Experimental) Wavenumber (cm <sup>-1</sup> ) <sup>[4][5][6]</sup>	5,7-Dibromo-8-hydroxyquinoline (Experimental) Wavenumber (cm <sup>-1</sup> ) <sup>[3][7]</sup>
O-H stretch (phenolic)	3200-3600 (broad)	~3400 (broad)	3066
C-H stretch (aromatic)	3000-3100	~3050	2921
C=N stretch (quinoline)	1580-1620	~1580	1581
C=C stretch (aromatic)	1450-1600	~1470, 1500	1563, 1490, 1457
C-O stretch (phenolic)	1200-1300	~1280	1270, 1201
C-Br stretch	500-600	-	~650

## Mass Spectrometry Data Comparison

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
5-Bromoquinolin-8-ol	C <sub>9</sub> H <sub>6</sub> BrNO	224.05	Expected [M] <sup>+</sup> and [M+2] <sup>+</sup> due to bromine isotopes, loss of Br, loss of CO.
8-Hydroxyquinoline	C <sub>9</sub> H <sub>7</sub> NO	145.16	145 ([M] <sup>+</sup> ), 117, 90, 89. <sup>[8][9][10]</sup>
5,7-Dibromo-8-hydroxyquinoline	C <sub>9</sub> H <sub>5</sub> Br <sub>2</sub> NO	302.95	301, 303, 305 ([M] <sup>+</sup> ), reflecting two bromine atoms. <sup>[11][12]</sup>

## Experimental Protocols

Standard protocols for the spectroscopic analysis of small organic molecules are detailed below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: The NMR spectrometer is tuned and shimmed to the lock signal of the deuterated solvent to optimize the magnetic field homogeneity.
- <sup>1</sup>H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired for a high signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used. A wider spectral width (e.g., 0-200 ppm) is set. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[13][14][15]
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):[16]
  - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the mixture to a pellet press die.
  - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
- Background Spectrum: A background spectrum of a blank KBr pellet or the empty sample compartment is recorded to subtract the absorbance of atmospheric CO<sub>2</sub> and water vapor.

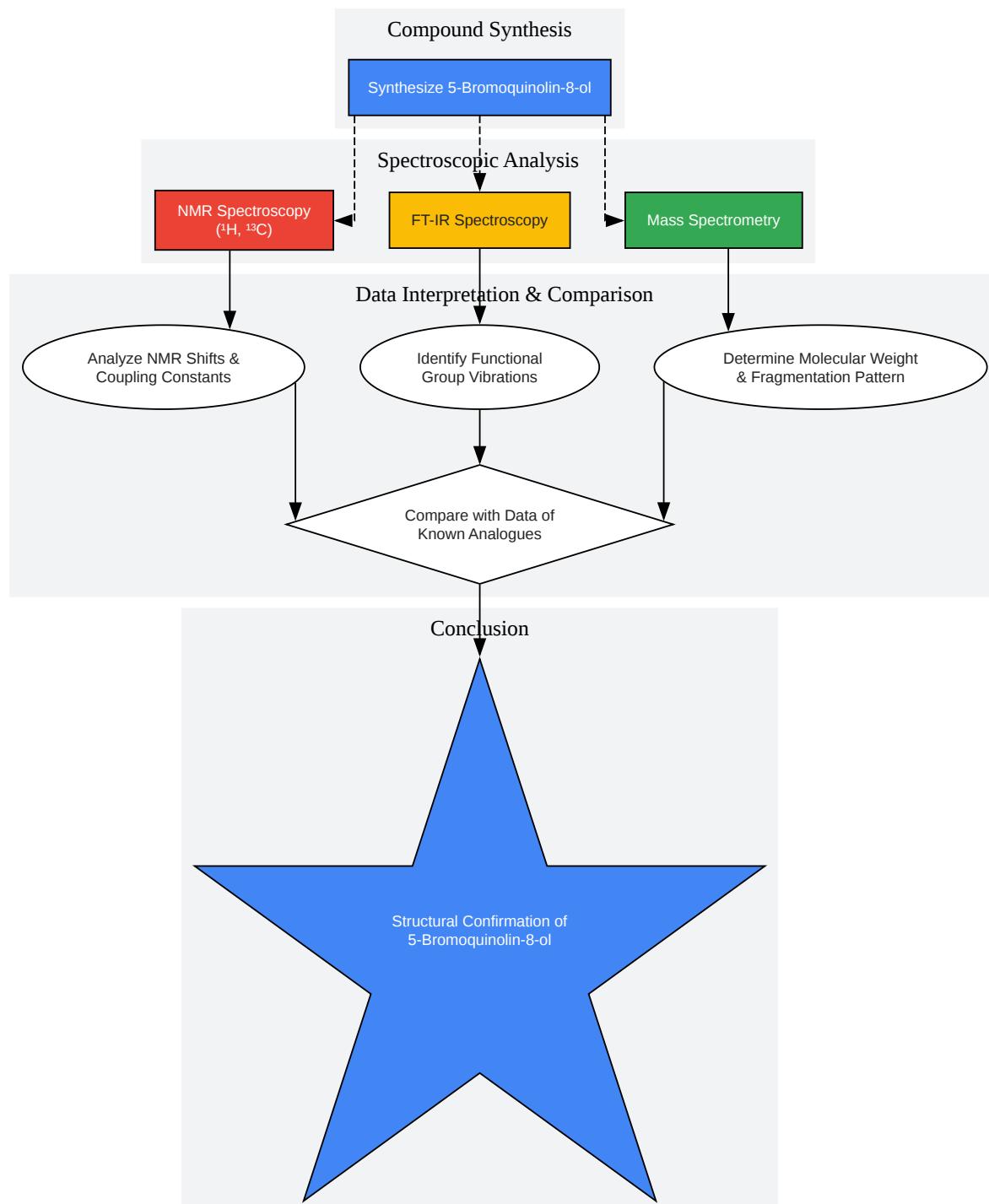
- Sample Spectrum Acquisition: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.[17][18][19][20]
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization: The sample solution is introduced into the mass spectrometer. For small organic molecules, common ionization techniques include Electrospray Ionization (ESI) or Electron Ionization (EI).[21][22]
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ . High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[23][24][25]

## Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like **5-Bromoquinolin-8-ol** using a combination of spectroscopic methods.

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Caption: Workflow for the spectroscopic confirmation of **5-Bromoquinolin-8-ol**.

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